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Compound of Interest

Compound Name: KRC-00715

Cat. No.: B15574469 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the target selectivity profile of KRC-
00715, a novel and potent small-molecule inhibitor. The information presented herein is

intended for researchers, scientists, and professionals involved in drug development and

discovery. This whitepaper details the quantitative biochemical and cellular activities of KRC-
00715, outlines the experimental methodologies used for its characterization, and provides

visual representations of its mechanism of action and the workflows employed in its evaluation.

Core Target: c-Met Kinase
KRC-00715 is a highly selective inhibitor of the c-Met receptor tyrosine kinase. c-Met, also

known as the hepatocyte growth factor (HGF) receptor, is a key driver in various cellular

processes, including proliferation, survival, and motility. Dysregulation of the HGF/c-Met

signaling pathway is implicated in the pathogenesis and progression of numerous human

cancers, making it a critical target for therapeutic intervention. KRC-00715 was developed to

specifically target c-Met, thereby inhibiting its downstream signaling cascades.

Target Selectivity Profile
KRC-00715 has demonstrated exceptional selectivity for c-Met in comprehensive kinase panel

screening. The following tables summarize the quantitative data from biochemical and cellular

assays, highlighting the potency and specificity of KRC-00715.
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Table 1: Biochemical Activity of KRC-00715 against c-
Met

Compound Target Assay Format IC50 (nM)

KRC-00715 c-Met HTRF Kinase Assay 9.0

Crizotinib c-Met HTRF Kinase Assay 2.2

Data sourced from Park et al., BMC Cancer, 2016.[1]

Table 2: Kinase Selectivity Panel of KRC-00715
At a concentration of 1 µM, KRC-00715 was screened against a panel of tyrosine kinases and

demonstrated exclusive selectivity for c-Met.

Kinase Target % Inhibition at 1 µM KRC-00715

c-Met 100

Other Tyrosine Kinases 0

This data highlights that KRC-00715 did not inhibit any other tested tyrosine kinases at 1 µM,

indicating a high degree of selectivity.[1]

Table 3: Cytotoxic Activity of KRC-00715 in Gastric
Cancer Cell Lines
The cytotoxic effects of KRC-00715 were evaluated in a panel of 18 gastric cancer cell lines.

The compound showed potent activity specifically in cell lines with c-Met overexpression.
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Cell Line c-Met Expression Cytotoxic IC50 (nM)

Hs746T High 39

SNU-5 High ~10

MKN-45 High ~10

SNU-620 High ~10

SNU-638 High ~10

13 other cell lines Low > 5000

Data indicates that KRC-00715 is highly effective in c-Met addicted cancer cells, with minimal

impact on cells with low c-Met expression.[1]

Mechanism of Action: Signaling Pathway Inhibition
KRC-00715 exerts its anti-tumor effects by inhibiting the c-Met signaling pathway. Upon binding

to its ligand, HGF, c-Met undergoes dimerization and autophosphorylation, leading to the

activation of downstream signaling cascades, primarily the PI3K/Akt and RAS/MEK/ERK

pathways. These pathways are crucial for cell survival and proliferation. KRC-00715 blocks the

kinase activity of c-Met, thereby preventing the phosphorylation and activation of these

downstream effectors. This inhibition ultimately leads to cell cycle arrest at the G1/S phase and

a reduction in tumor cell growth.[1]
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Start

Prepare Reagents:
- Recombinant c-Met Kinase
- KRC-00715 (serial dilutions)

- ATP
- HTRF Detection Reagents

Incubate c-Met with KRC-00715

Initiate Kinase Reaction with ATP

Add HTRF Detection Reagents

Measure HTRF Signal

Calculate IC50 Values

End
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(e.g., WST-1)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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